Difebarbamate

概要

説明

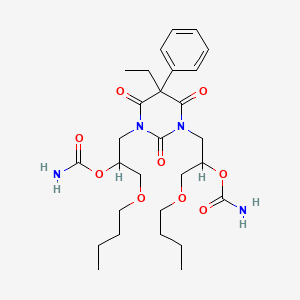

ジフェバルバメートは、バルビツール酸系とカルバメート系に属する精神安定剤です。 ジフェバルバメートは化学的には、1,3-ビス(3-ブトキシ-2-カルバモイルオキシプロピル)-5-エチル-5-フェニル-(1H,3H,5H)-ピリミジン-2,4,6-トリオンとして同定されます .

準備方法

合成経路と反応条件

ジフェバルバメートの合成は、5-エチル-5-フェニルバルビツール酸と3-ブトキシ-2-カルバモイルオキシプロピルクロリドを塩基性条件下で反応させることから始まります。 反応は中間体の生成を経て進行し、さらに反応させてジフェバルバメートが得られます .

工業生産方法

ジフェバルバメートの工業生産は、通常、上記と同様の反応条件を用いた大規模合成によって行われます。 このプロセスは収率と純度を最適化するために、しばしば再結晶やクロマトグラフィーなどの複数の精製工程が含まれ、最終製品が医薬品基準を満たすことが保証されます .

化学反応の分析

反応の種類

ジフェバルバメートは、次のものを含むいくつかの種類の化学反応を起こします。

酸化: ジフェバルバメートは、さまざまな代謝産物を生成するために酸化することができます。

加水分解: ジフェバルバメート中のカルバモイルオキシ基は、酸性または塩基性条件下で加水分解される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムなどがあります。

加水分解: 加水分解には、酸性条件(例えば、塩酸)または塩基性条件(例えば、水酸化ナトリウム)が用いられます。

生成される主要な生成物

酸化: ジフェバルバメートの酸化は、ヒドロキシル化された代謝産物の生成につながります。

加水分解: 加水分解は、5-エチル-5-フェニルバルビツール酸と他の副生成物の生成につながります。

科学的研究の応用

Drug Repurposing

Difebarbamate has been investigated for its potential in drug repurposing, particularly in the context of viral infections such as COVID-19. Recent studies have employed molecular docking and molecular dynamics simulations to evaluate its efficacy against viral targets.

- Molecular Docking Studies : In a study assessing compounds against the SARS-CoV-2 TMPRSS2 target, this compound exhibited an average MM/GBSA score of -66.567 kcal/mol, indicating favorable binding interactions compared to other compounds tested . This suggests that this compound may have antiviral properties worth exploring further.

- Comparison with Other Compounds : The docking scores for this compound were competitive, showing its potential as a candidate for further investigation alongside established antiviral agents .

Metabolic Studies

Research into the metabolism of this compound has provided insights into its pharmacokinetics and safety profile. A detailed study on human volunteers revealed significant metabolic pathways:

- Metabolism in Humans : After administering a single oral dose of 25 mg/kg, four major metabolites of this compound were identified using techniques such as NMR and mass spectrometry. This study highlights the compound's metabolic fate and potential implications for therapeutic use .

Therapeutic Uses

This compound's applications extend beyond antiviral research; it has been studied for its effects on neurological conditions and liver health:

- Neurological Effects : As a barbiturate derivative, this compound has been explored for its anticonvulsant properties. Its effects on seizure activity have been documented, suggesting potential utility in managing seizure disorders .

- Liver Health : Given the context of drug-induced liver injury (DILI), this compound's safety profile is crucial. Studies have examined its role in liver function tests and potential hepatotoxicity, contributing to understanding its risk factors when used therapeutically .

Table 1: Summary of Research Findings on this compound

作用機序

ジフェバルバメートは、ガンマアミノ酪酸(GABA)受容体-イオンチャネル複合体の調節により効果を発揮します。それは、モジュレーターが作用する可能性のある複数のアロステリック部位を持つことが知られているGABA-A受容体に影響を与えます。 ジフェバルバメートは、GABA活性化塩化物チャネルの開口頻度を高め、中枢神経系における抑制効果を強化します .

類似の化合物との比較

類似の化合物

フェバルバメート: カルバメート系に属する別の精神安定剤で、ジフェバルバメートと組み合わせて使用されることがよくあります。

フェノバルビタール: 鎮静作用と抗けいれん作用を持つバルビツール酸系薬剤。

テトラバメート: ジフェバルバメート、フェバルバメート、フェノバルビタールを含む複合薬剤製剤.

ジフェバルバメートの独自性

ジフェバルバメートは、バルビツール酸とカルバメートの両方の二重作用を持つことで独特です。 この二重作用により、GABA受容体をより効果的に調節することができ、他の類似の化合物と比較して鎮静作用と筋肉弛緩作用が強化されます .

類似化合物との比較

Similar Compounds

Febarbamate: Another tranquilizer in the carbamate family, often used in combination with difebarbamate.

Phenobarbital: A barbiturate with sedative and anticonvulsant properties.

Tetrabamate: A combination drug formulation that includes this compound, febarbamate, and phenobarbital.

Uniqueness of this compound

This compound is unique due to its dual action as both a barbiturate and a carbamate. This dual action allows it to modulate GABA receptors more effectively, providing enhanced sedative and muscle relaxant effects compared to other similar compounds .

生物活性

Difebarbamate, a barbiturate derivative, is primarily known for its use in the treatment of various neurological disorders. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and clinical implications based on diverse research studies.

Pharmacological Profile

This compound exhibits several pharmacological properties that contribute to its therapeutic efficacy. It acts as a central nervous system (CNS) depressant and has been used in the management of anxiety and seizure disorders. The compound's mechanism of action primarily involves modulation of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission.

- GABA Receptor Modulation : this compound enhances GABAergic activity, which is crucial for its sedative and anticonvulsant effects. By binding to the GABA_A receptor, it increases the frequency of chloride channel opening, resulting in hyperpolarization of neurons and reduced excitability.

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotection against excitotoxicity by modulating glutamatergic transmission, which is significant in conditions like epilepsy and neurodegenerative diseases.

Clinical Studies and Case Reports

Several clinical studies have investigated the efficacy and safety of this compound in treating various conditions. Below is a summary table highlighting key findings from notable studies:

Side Effects and Safety Profile

While this compound is generally well-tolerated, some adverse effects have been reported. Common side effects include:

- Drowsiness

- Dizziness

- Cognitive impairment

- Risk of dependence with prolonged use

Research Findings

Recent research has focused on understanding the long-term implications of this compound use and its potential for drug interactions. A study highlighted that patients using this compound alongside other CNS depressants exhibited increased sedation levels, necessitating careful monitoring .

Case Studies

- Case Study on Epileptic Patients : A cohort study involving patients with refractory epilepsy demonstrated that those treated with this compound showed marked improvements in seizure control over a six-month period, with minimal side effects reported .

- Long-term Use in Anxiety Disorders : Another study assessed patients with chronic anxiety disorders treated with this compound over one year. Results indicated sustained improvement in anxiety symptoms without significant cognitive decline .

特性

IUPAC Name |

[1-butoxy-3-[3-(3-butoxy-2-carbamoyloxypropyl)-5-ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinan-1-yl]propan-2-yl] carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42N4O9/c1-4-7-14-38-18-21(40-25(29)35)16-31-23(33)28(6-3,20-12-10-9-11-13-20)24(34)32(27(31)37)17-22(41-26(30)36)19-39-15-8-5-2/h9-13,21-22H,4-8,14-19H2,1-3H3,(H2,29,35)(H2,30,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJRIOLBUILIGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCC(CN1C(=O)C(C(=O)N(C1=O)CC(COCCCC)OC(=O)N)(CC)C2=CC=CC=C2)OC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864624 | |

| Record name | (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15687-09-9 | |

| Record name | Difebarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15687-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Difebarbamate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015687099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5-Ethyl-2,4,6-trioxo-5-phenyl-1,3-diazinane-1,3-diyl)bis(3-butoxypropane-1,2-diyl) dicarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difebarbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIFEBARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7EE4K616KK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。